molecular formula C15H12N2O B8490949 alpha-Phenyl-6-quinoxalinemethanol

alpha-Phenyl-6-quinoxalinemethanol

Cat. No.: B8490949
M. Wt: 236.27 g/mol
InChI Key: KZOCFWROUOJJDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Phenyl-6-quinoxalinemethanol is a quinoxaline derivative characterized by a phenyl group at the alpha position and a hydroxymethyl (-CH2OH) substituent at the 6-position of the quinoxaline ring.

Properties

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

phenyl(quinoxalin-6-yl)methanol

InChI

InChI=1S/C15H12N2O/c18-15(11-4-2-1-3-5-11)12-6-7-13-14(10-12)17-9-8-16-13/h1-10,15,18H

InChI Key

KZOCFWROUOJJDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=NC=CN=C3C=C2)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Quinoxaline derivatives vary significantly based on substituents, which dictate their physicochemical properties and biological activities. Below is a comparison of alpha-Phenyl-6-quinoxalinemethanol with three analogs from the evidence:

Compound Substituents Molecular Formula Key Features
This compound Phenyl (alpha), -CH2OH (6-position) Not explicitly stated Polar hydroxymethyl group; potential for hydrogen bonding and metabolic stability.
6-(3,5-Dimethoxyphenyl)-6H-indolo[2,3-b]quinoxaline (11f) 3,5-Dimethoxyphenyl, indoloquinoxaline core C23H17N3O2 Bulky dimethoxyphenyl group; high synthetic yield (95%); yellow solid.
2-Phenyl-6-methylquinoxaline Phenyl (2-position), methyl (6-position) C15H12N2 Non-polar methyl group; simpler structure; empirical formula provided.
7-Methoxy-5-aminoquinoxaline derivatives Methoxy (7-position), aminoalkyl (5-position) Varies Aminoalkyl groups enhance interaction with biological targets (e.g., enzymes).

Pharmacological and Toxicological Profiles

  • 11f: The dimethoxyphenyl substituent may enhance DNA intercalation or receptor binding, common in anticancer agents. No toxicity data provided .
  • 7-Methoxy-5-aminoquinoxaline derivatives: Aminoalkyl groups are associated with enhanced antimicrobial activity, as seen in fluoroquinolone analogs .
  • This compound: The hydroxymethyl group could increase metabolic liability (e.g., glucuronidation) but also introduce hepatotoxicity risks, as methanol derivatives are flagged in toxicological assessments .

Physicochemical Properties

  • Solubility: The methanol group in this compound likely improves water solubility compared to methyl or methoxy analogs.

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